molecular formula C15H16N2O B12517659 N-Benzyl-3-methoxybenzenecarboximidamide

N-Benzyl-3-methoxybenzenecarboximidamide

Cat. No.: B12517659
M. Wt: 240.30 g/mol
InChI Key: YVFNWWPGTBAYSK-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxybenzenecarboximidamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . This compound is characterized by the presence of a benzyl group attached to a 3-methoxybenzenecarboximidamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methoxybenzenecarboximidamide typically involves the condensation of benzylamine with 3-methoxybenzenecarboximidoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzylidene derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Benzylidene derivatives.

    Reduction: Benzylamines.

    Substitution: Various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-Benzyl-3-methoxybenzenecarboximidamide is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-3-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of metalloenzymes, affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-methoxybenzamide
  • N-Benzyl-3-methoxybenzenecarboxamide
  • N-Benzyl-3-methoxybenzenecarboxylate

Uniqueness

N-Benzyl-3-methoxybenzenecarboximidamide is unique due to its specific structural features, such as the presence of both benzyl and methoxy groups attached to the benzenecarboximidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N'-benzyl-3-methoxybenzenecarboximidamide

InChI

InChI=1S/C15H16N2O/c1-18-14-9-5-8-13(10-14)15(16)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

YVFNWWPGTBAYSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

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